Product packaging for Methotrexate-d7 Pentaglutamate(Cat. No.:)

Methotrexate-d7 Pentaglutamate

Cat. No.: B1165187
M. Wt: 977.94
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate-d7 Pentaglutamate is a stable isotope-labeled internal standard critical for accurate quantification of methotrexate polyglutamates (MTX-PGs) in complex biological matrices using advanced LC-MS/MS methodologies . Upon cellular uptake, methotrexate (MTX) is metabolized by the enzyme folylpolyglutamate synthetase (FPGS) to form active metabolites with additional glutamate residues, known as methotrexate polyglutamates (MTX-PGs) . These metabolites, including Methotrexate Pentaglutamate (MTX-PG5), are the primary intracellular mediators of MTX's activity . They are more potent inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, leading to the suppression of DNA synthesis . Furthermore, MTX-PGs accumulate within cells due to their increased chain length, which prevents easy transport to the extracellular space, thus prolonging the drug's effects and contributing to its toxicity profile . The intracellular concentration and profile of MTX-PGs are strongly influenced by the balance of the synthetic enzyme FPGS and the degradative enzyme γ-glutamyl hydrolase (GGH), and are considered a key determinant of both the efficacy and side effects of methotrexate therapy . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C40H43D7N12O17

Molecular Weight

977.94

Origin of Product

United States

Foundational Significance of Methotrexate Polyglutamates in Antifolate Studies

The conversion of methotrexate (B535133) to its polyglutamated forms is a pivotal event in its mechanism of action. pharmgkb.org This metabolic process, catalyzed by the enzyme folylpolyglutamyl synthetase (FPGS), involves the sequential addition of glutamate (B1630785) moieties to the parent compound. tandfonline.commdpi.com The resulting MTXPGs, ranging from diglutamates (MTXPG2) to heptaglutamates (MTXPG7), exhibit altered biochemical properties compared to methotrexate itself. mdpi.comsynnovis.co.uk

A primary consequence of polyglutamylation is the prolonged intracellular retention of the drug. oup.com While methotrexate can be readily transported out of the cell, the negatively charged and larger MTXPGs are poor substrates for efflux transporters, leading to their accumulation within the cell. oup.com This extended intracellular presence ensures sustained inhibition of target enzymes even after the removal of extracellular methotrexate. aacrjournals.org

The following table summarizes the key enzymes inhibited by methotrexate and its polyglutamated forms:

EnzymeAbbreviationRole in MetabolismInhibition by MTX/MTXPGs
Dihydrofolate ReductaseDHFRConverts dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis. pharmgkb.orgPrimary target; MTXPGs show stronger inhibition. pharmgkb.org
Thymidylate SynthaseTSCatalyzes the conversion of dUMP to dTMP, a crucial step in DNA synthesis. tandfonline.comInhibited by MTXPGs, leading to suppressed DNA replication. tandfonline.comaacrjournals.org
5-Aminoimidazole-4-carboxamide Ribonucleotide FormyltransferaseAICARTAn enzyme in the de novo purine (B94841) synthesis pathway. drugbank.comInhibition by MTXPGs leads to the accumulation of AICAR and adenosine. pharmgkb.orgdrugbank.com

Rationale for Stable Isotope Labeling in Biochemical Pathway Elucidation, Emphasizing Methotrexate D7 Pentaglutamate

Enzymatic Polyglutamylation by Folylpolyglutamate Synthetase (FPGS) in Research Models

Within the cell, the enzyme folylpolyglutamate synthetase (FPGS) is responsible for the sequential addition of glutamate (B1630785) residues to methotrexate, forming a series of methotrexate polyglutamates (MTX-PGs) with chains typically ranging from two to six glutamates in total. tandfonline.comresearchgate.net This bioactivation is a key determinant of MTX's pharmacological effect, as the polyglutamated forms are better retained within the cell and are more potent inhibitors of target enzymes compared to the parent drug. researchgate.net

The mechanism of FPGS involves the ATP-dependent ligation of glutamate to MTX or a growing MTX-PG chain. The enzyme's activity can be characterized by its kinetic parameters, which describe the efficiency and rate of the polyglutamylation reaction. Research using packed human erythrocyte samples in an optimized UHPLC-MS/MS-based assay has determined key kinetic values for FPGS with MTX as the substrate. mdpi.com The Michaelis constant (Kₘ), representing the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vₘₐₓ), representing the maximum rate of the reaction, are crucial for understanding the enzyme's efficiency. mdpi.com

Studies have shown that at high concentrations of methotrexate, the FPGS enzyme can become saturated, meaning the rate of MTX-PG synthesis reaches a plateau and is no longer dependent on the drug concentration. plos.orgnih.gov This saturation suggests that the duration of exposure to methotrexate may be more critical for the accumulation of intracellular MTX-PGs than simply increasing the drug concentration. plos.org

Table 1: Kinetic Parameters of Human Erythrocyte FPGS for Methotrexate
Kinetic ParameterMean Value (± SD)Description
Kₘ30.3 (± 4.8) µMSubstrate concentration at which the enzyme operates at half its maximum velocity.
Vₘₐₓ612 (± 193) pmol MTX-Glu₂/h/mLThe maximum rate of reaction when the enzyme is saturated with the substrate.

Data sourced from a study on human erythrocytes. mdpi.com

The length of the polyglutamate chains attached to methotrexate is not random but is governed by several molecular factors. The balance between the synthetic activity of FPGS and the catabolic activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, is a primary determinant. tandfonline.complos.orgnih.gov

Key determinants include:

FPGS and GGH Activity: The relative activities of these two enzymes are critical. A higher FPGS/GGH ratio correlates with the accumulation of longer-chain MTX-PGs. plos.orgnih.gov In certain types of leukemia, for instance, lower FPGS activity is associated with reduced accumulation of long-chain MTX-PGs (MTX-Glu₄₋₆), contributing to drug resistance. nih.gov

Cell Type and Genetic Factors: FPGS activity can differ significantly between cell types and is influenced by genetic polymorphisms. plos.orgnih.gov For example, FPGS activity has been found to be higher in B-lineage acute lymphoblastic leukemia (ALL) compared to T-lineage ALL, leading to differences in MTX-PG accumulation. plos.org

Substrate Availability: The rate of elongation is dependent on the concentration of the initial substrate (MTX) and the growing polyglutamate chains. eur.nl However, as noted, enzyme saturation can limit this effect at high concentrations. plos.org

Feedback Regulation: The rate of glutamate addition can slow as the chain length increases. eur.nl Studies on natural folates show that the elongation of the glutamate chain is rapid up to five residues, after which the addition of further glutamates occurs more slowly. eur.nl

Stable Isotope Labeling Strategies for Methotrexate Polyglutamates

Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of molecules and to serve as internal standards for precise quantification. eur.nl In the context of MTX-PGs, isotopically labeled analogs are indispensable for pharmacokinetic studies and for accurate measurement in complex biological samples using mass spectrometry. nih.gov

This compound is a stable isotope-labeled version of methotrexate pentaglutamate where seven hydrogen atoms have been replaced by deuterium atoms. This labeling is achieved through chemical synthesis, creating a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. The significant mass difference allows it to be easily distinguished from the endogenous compound in a mass spectrometer. Its primary application is as an internal standard in analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately quantify the concentration of the unlabeled, naturally occurring MTX-PGs, correcting for any sample loss or variability during sample preparation and analysis. eur.nl

While deuterium (²H) is commonly used to create heavy-labeled standards, other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also employed in metabolic research, often for different purposes. nih.gov These isotopes are used as tracers to follow the metabolic pathways of nutrients and drugs within a biological system. uea.ac.uk

Deuterium (²H): Primarily used for creating internal standards for mass spectrometry due to the large mass shift it imparts. It is also used in metabolic studies, though the potential for a "kinetic isotope effect" (where the heavier isotope can alter reaction rates) must be considered.

Carbon-13 (¹³C): Widely used to trace the metabolic fate of carbon-containing molecules. For example, ¹³C-labeled glucose can be administered to track its path through glycolysis and other central carbon metabolism pathways.

Nitrogen-15 (¹⁵N): Used to trace the sources and metabolism of nitrogen-containing compounds, such as amino acids and nucleotides. nih.gov It is valuable in studies of protein synthesis and nitrogen cycling in ecosystems.

Table 2: Comparison of Stable Isotope Labeling Approaches
IsotopePrimary ApplicationKey AdvantageExample Use Case
Deuterium (²H)Internal standards for quantificationLarge mass shift, easily distinguished by MSQuantifying Methotrexate-PGs in patient samples using this compound. nih.gov
Carbon-13 (¹³C)Metabolic pathway tracingCarbon is the backbone of most organic moleculesTracking the fate of ¹³C-glucose in cancer cell metabolism.
Nitrogen-15 (¹⁵N)Tracing nitrogen sources and metabolismNitrogen is key to proteins and nucleic acidsStudying amino acid metabolism or nitrogen sources in food webs.

In Vitro and Cell-Free System Methodologies for Polyglutamate Biosynthesis Studies

To investigate the mechanisms of MTX polyglutamylation in a controlled environment, researchers utilize various in vitro and cell-free systems. These models allow for the detailed study of enzymatic activity and cellular pharmacokinetics without the complexities of a whole organism.

In Vitro Cell Culture Models: Cultured human cells are a cornerstone for studying MTX metabolism. Researchers have used various cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia cells, to study the synthesis and retention of MTX-PGs. plos.orgnih.govnih.gov In a typical experiment, cells are incubated with methotrexate, and at various time points, the cells are lysed. The intracellular concentrations of MTX and its different polyglutamated forms are then quantified using methods like HPLC. nih.govnih.gov These systems have been instrumental in demonstrating that MTX is rapidly converted to polyglutamates and that these forms are selectively retained, contributing to the drug's prolonged action. nih.govjci.org

Cell-Free Systems: To study the FPGS enzyme in isolation, cell-free systems are employed. These can involve using cell lysates (the mixture of cellular components obtained after breaking the cells open) or purified FPGS enzyme. mdpi.comnih.gov These systems are ideal for determining fundamental enzymatic properties like Kₘ and Vₘₐₓ, as they eliminate the influence of other cellular processes like drug transport across the cell membrane. mdpi.com For example, FPGS activity can be measured by incubating a cell lysate with [³H]-MTX and analyzing the formation of radiolabeled polyglutamates. nih.gov This approach has been crucial for comparing FPGS activity across different leukemia subtypes and understanding its role in drug resistance. nih.gov

Cellular Transport and Intracellular Accumulation Dynamics of Methotrexate D7 Pentaglutamate

Characterization of Membrane Transporters Involved in Methotrexate (B535133) Analog Uptake and Efflux

The passage of methotrexate and its analogs across the cell membrane is not a simple diffusion process but is mediated by a series of specific transporter proteins. These transporters are responsible for both the influx (uptake) and efflux (removal) of the drug, and their relative expression and activity levels are key determinants of intracellular drug concentration and, consequently, therapeutic outcome.

The primary mechanism for methotrexate uptake into mammalian cells is through the Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1). tandfonline.comnih.govmdpi.com This protein is a high-capacity, bidirectional transporter that functions as an anion exchanger, facilitating the import of folates and antifolate drugs like methotrexate. nih.govclinpgx.org Due to its structural similarity to folic acid, methotrexate is readily recognized and transported by SLC19A1. tandfonline.com

The critical role of SLC19A1 in methotrexate accumulation is demonstrated by studies where its genetic knockdown resulted in a significant decrease in the intracellular accumulation of total methotrexate polyglutamates (MTXPGs). nih.gov Specifically, a reduction in SLC19A1 expression leads to a more pronounced decrease in the accumulation of short-chain MTXPGs (MTXPG₁₋₃) compared to long-chain forms. nih.gov Polymorphisms in the SLC19A1 gene can alter the transporter's structure and function, potentially reducing its affinity for methotrexate and leading to lower intracellular drug levels. mdpi.com Cryo-electron microscopy has provided structural insights into the human RFC in complex with methotrexate, revealing key determinants of its transport selectivity. nih.govnih.gov

In addition to the RFC, members of the Organic Anion Transporting Polypeptides (OATP) family, encoded by SLCO genes, serve as important influx transporters for methotrexate. nih.govaustinpublishinggroup.com These transporters are expressed in various tissues crucial for drug disposition, including the liver, intestine, and kidneys. austinpublishinggroup.comnih.gov

Key OATPs involved in methotrexate transport include:

OATP1B1 and OATP1B3: Highly expressed on the sinusoidal membrane of hepatocytes, these transporters are significant for the hepatic uptake of methotrexate from the blood. nih.gov

OATP1A2: Found in the intestine, kidney, and the blood-brain barrier, OATP1A2 also facilitates methotrexate transport. nih.govresearchgate.net Its activity is notably pH-dependent, with acidic conditions stimulating uptake. nih.govresearchgate.net

Genetic variations and single-nucleotide polymorphisms (SNPs) in SLCO genes can alter the function of OATP transporters, thereby impacting the pharmacokinetics of methotrexate. nih.gov For instance, the OATP1A2 transporter exhibits saturable uptake of methotrexate with a Michaelis constant (Kₘ) of 457 ± 118 µM. nih.gov

While influx transporters bring methotrexate into the cell, its intracellular concentration is limited by the action of efflux pumps, primarily from the ATP-Binding Cassette (ABC) transporter superfamily. nih.gov These transporters actively extrude substrates from the cell in an ATP-dependent manner and are a common cause of multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net

Several ABC transporters have been identified to efflux methotrexate, particularly the parent monoglutamate form (MTXPG₁), which has a higher affinity for these pumps than its polyglutamated derivatives. tandfonline.com

ABCG2 (Breast Cancer Resistance Protein, BCRP): A well-characterized efflux pump for methotrexate. researchgate.net

ABCC1, ABCC2, ABCC3, and ABCC4 (Multidrug Resistance-Associated Proteins MRP1, MRP2, MRP3, and MRP4): These transporters are also implicated in the cellular efflux of methotrexate. tandfonline.comcuni.czdntb.gov.ua

ABCB1 (P-glycoprotein, P-gp): Another key transporter linked to multidrug resistance and methotrexate efflux. nih.govresearchgate.net

The overexpression of these transporters can significantly reduce the intracellular accumulation of methotrexate, leading to drug resistance. nih.gov The balance between the activity of influx transporters like SLC19A1 and efflux transporters like ABCC1 and ABCC4 is a critical factor in determining the net intracellular concentration of methotrexate polyglutamates. nih.gov

Elucidation of Polyglutamation's Role in Intracellular Retention Mechanisms

Once inside the cell, methotrexate is converted into a series of methotrexate polyglutamates (MTXPGs) through the sequential addition of glutamate (B1630785) residues. tandfonline.comnih.gov This metabolic process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is the cornerstone of methotrexate's intracellular retention and sustained therapeutic action. plos.orgplos.org Methotrexate-d7 pentaglutamate represents one of these key retentive metabolites, containing five additional glutamate moieties.

The addition of negatively charged glutamate groups makes the molecule larger and more polar, effectively trapping it inside the cell. plos.org Polyglutamated forms are poor substrates for ABC efflux transporters, which preferentially recognize and export the monoglutamate parent drug. tandfonline.complos.org Consequently, the formation of MTXPGs, especially longer-chain derivatives like MTXPG₄ and MTXPG₅, leads to prolonged intracellular drug retention even after the extracellular drug has been cleared. nih.govnih.gov

The process is dynamic and reversible. The enzyme γ-glutamyl hydrolase (GGH), located in lysosomes, catalyzes the removal of glutamate residues, converting MTXPGs back to the readily effluxed monoglutamate form. tandfonline.complos.org The balance between the synthetic activity of FPGS and the hydrolytic activity of GGH is a crucial determinant of the intracellular concentration and chain length of MTXPGs. plos.orgplos.org

Studies in human breast cancer cells have demonstrated this retention phenomenon. When cells containing MTXPGs were transferred to a drug-free medium, the rate of drug disappearance from the cells decreased as the length of the glutamyl chain increased. nih.govnih.gov

Table 1: Intracellular Retention of Methotrexate and its Polyglutamates
CompoundDisappearance Rate from CellDissociation Half-Life (t½) from DHFR (min)
MTX-Glu₁ (Parent Drug)Rapid (>90% efflux within 1 hr) nih.gov12 nih.gov
MTX-Glu₂Rapid (>90% efflux within 6 hrs) nih.gov30 nih.gov
MTX-Glu₃Slower (>90% efflux within 24 hrs) nih.gov102 nih.gov
MTX-Glu₄Slow (63% efflux from free fraction in 24 hrs) nih.gov108 nih.gov
MTX-Glu₅ (e.g., this compound)Very Slow (Free fraction increased after 6 hrs) nih.gov120 nih.gov

Subcellular Compartmentation and Distribution Studies of Methotrexate Polyglutamates

Within the cell, methotrexate polyglutamates are not uniformly distributed. They are primarily found in the cytosol, where they exist in two main states: free in solution or bound to intracellular enzymes. nih.govosti.gov The primary target and binding partner for MTXPGs is dihydrofolate reductase (DHFR). nih.gov

The polyglutamated forms of methotrexate are not only retained more effectively within the cell but also exhibit tighter binding to DHFR compared to the parent drug. nih.gov The dissociation half-life from DHFR increases with the length of the polyglutamate chain, as shown in the table above. nih.gov This prolonged and more stable inhibition of DHFR by longer-chain MTXPGs, such as the pentaglutamate form, is a key factor in extending the duration of the drug's cytotoxic action. nih.gov

Metabolic Pathways and Catabolism of Methotrexate D7 Pentaglutamate

Hydrolysis by Gamma-Glutamyl Hydrolase (GGH)

The primary catabolic pathway for methotrexate (B535133) pentaglutamate involves the sequential removal of glutamate (B1630785) residues, a process catalyzed by the enzyme gamma-glutamyl hydrolase (GGH). clinpgx.org This enzymatic action is crucial in regulating the intracellular concentration and polyglutamate chain length of methotrexate.

Gamma-glutamyl hydrolase (GGH) is a lysosomal and secreted enzyme that cleaves the gamma-glutamyl bonds of methotrexate polyglutamates. clinpgx.org The activity of GGH is a key factor in determining the steady-state levels of intracellular methotrexate polyglutamates. clinpgx.org Studies have shown that overexpression of GGH can lead to a significant decrease in long-chain methotrexate polyglutamates. For instance, in human fibrosarcoma (HT-1080) and breast carcinoma (MCF-7) cell lines engineered to overexpress GGH, enzyme activity was 15- to 90-fold higher than in control cells. clinpgx.org This increased activity directly correlated with altered methotrexate accumulation and a reduction in the proportion of long-chain polyglutamates. clinpgx.org

The regulation of GGH activity is complex and can be influenced by genetic factors. A single nucleotide polymorphism (452C>T, T127I) in the GGH gene has been identified in patients with low GGH activity. clinpgx.org Computational modeling suggests that this amino acid substitution alters the conformation of the catalytic cleft of the enzyme, which may affect its binding affinity for methotrexate polyglutamates. clinpgx.org Enzyme kinetic analyses have demonstrated that the T127I variant of GGH has a significantly higher Michaelis constant (Km) and lower catalytic efficiency for long-chain methotrexate polyglutamates (MTXPG5) compared to the wild-type enzyme. clinpgx.org

Inhibition of GGH has been shown to be an effective strategy for increasing the intracellular retention of methotrexate polyglutamates. The compound 2-mercaptomethylglutaric acid, an inhibitor of GGH, was found to maintain methotrexate almost entirely in its pentaglutamate form in cultured human lymphocytes and fibroblasts when added after the removal of extracellular methotrexate. nih.gov

The enzymatic action of GGH directly leads to the shortening of the methotrexate polyglutamate chain. This process is critical for cellular efflux, as shorter-chain polyglutamates and methotrexate itself are more readily transported out of the cell. nih.govnih.gov Longer-chain polyglutamates, such as the pentaglutamate form, are retained within the cell for more extended periods. nih.gov

Studies in cultured hepatic cells have demonstrated that when cells containing a mixture of methotrexate and its polyglutamates are placed in a drug-free medium, methotrexate is rapidly released. nih.gov In contrast, the polyglutamate derivatives are cleared much more slowly, with a half-life of approximately 6 to 8 hours. nih.gov This slow release is attributed in part to the rate-limiting step of hydrolysis by GGH back to the parent drug, which can then be effluxed. nih.gov Therefore, the activity of GGH is a primary determinant of the duration of action of methotrexate within the cell.

The following table summarizes the key findings regarding the influence of GGH on methotrexate polyglutamate metabolism.

FeatureObservationReference
GGH Overexpression Leads to a 15- to 90-fold increase in enzyme activity and a decrease in long-chain methotrexate polyglutamates. clinpgx.org
GGH Polymorphism (T127I) Results in lower catalytic efficiency for long-chain methotrexate polyglutamates. clinpgx.org
GGH Inhibition Maintains methotrexate in its pentaglutamate form within cells. nih.gov
Polyglutamate Chain Length and Efflux Shorter-chain polyglutamates and methotrexate are more readily effluxed from the cell. nih.govnih.gov

Formation of Other Metabolites and their Polyglutamated Forms (e.g., 7-Hydroxymethotrexate Polyglutamates) in Experimental Systems

In addition to hydrolysis by GGH, methotrexate can undergo metabolism to form 7-hydroxymethotrexate. This metabolite can also be polyglutamated, adding another layer of complexity to the intracellular pharmacology of the drug. The formation of 7-hydroxymethotrexate polyglutamates can occur through two primary pathways: the initial hydroxylation of methotrexate followed by polyglutamation, or the direct hydroxylation of existing methotrexate polyglutamates. nih.gov

The enzymatic conversion of methotrexate polyglutamates to their corresponding 7-hydroxy forms has been demonstrated using partially purified rabbit liver aldehyde oxidase. nih.gov The rate of this conversion was found to be dependent on the concentration of the substrate, with a decreased relative rate observed as the polyglutamate chain length of methotrexate increased. nih.gov

Development of Kinetic Models for Intracellular Methotrexate Polyglutamate Metabolism

To better understand the complex interplay of enzymatic synthesis and degradation of methotrexate polyglutamates, kinetic models have been developed. These models aim to describe the transport of methotrexate into the cell and its subsequent intracellular metabolism. plos.orgnih.gov

A common kinetic model describes the transformation of the parent drug, methotrexate (MTX-PG1), to its intracellular glutamate-linked metabolites (MTX-PG2–7). This model incorporates parameters for the influx (kin) and efflux (kout) of methotrexate, the maximum rate of polyglutamate synthesis (Vmax), and the kinetic constant for the hydrolysis process catalyzed by GGH (kGGH). plos.orgnih.gov

Kinetic Model Parameters

Parameter Description Reference
kin Kinetic constant for methotrexate transport into the cell. plos.orgnih.gov
kout Kinetic constant for methotrexate transport out of the cell. plos.orgnih.gov
Vmax Saturation rate for the conversion of intracellular MTX-PG1 to MTX-PG2–7 by folylpolyglutamate synthetase (FPGS). plos.orgnih.gov

| kGGH | First-order kinetic constant for the hydrolysis of MTX-PG2–7 by GGH. | plos.orgnih.gov |

These kinetic models provide a quantitative framework for understanding and predicting the intracellular accumulation of methotrexate polyglutamates, which is a key determinant of the drug's therapeutic effect.

Molecular and Cellular Mechanisms of Action of Methotrexate D7 Pentaglutamate

Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate (B535133) Polyglutamates

The primary and most well-understood mechanism of action of methotrexate and its polyglutamated derivatives is the potent inhibition of dihydrofolate reductase (DHFR). nih.govproteopedia.org DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in a variety of metabolic reactions, including the synthesis of nucleotides required for DNA replication and repair. wikipedia.org By blocking DHFR, methotrexate polyglutamates lead to a depletion of intracellular THF pools, which in turn inhibits the synthesis of thymidylate and purines. proteopedia.org

Comprehensive Kinetic and Binding Affinity Studies

Methotrexate is characterized as a tight-binding, competitive inhibitor of DHFR. proteopedia.orgnih.gov The addition of glutamate (B1630785) residues to form polyglutamates significantly enhances the binding affinity and inhibitory potency of the compound. Methotrexate polyglutamates are retained more effectively within cells, leading to a prolonged and more potent inhibition of DHFR. encyclopedia.pub

Studies have shown that methotrexate exhibits a high affinity for DHFR, with a dissociation constant (Ki) in the picomolar range. nih.gov The binding is slow and tight, leading to a practically irreversible inhibition of the enzyme's activity under physiological conditions. proteopedia.org The kinetics of methotrexate binding to DHFR can be complex, involving conformational changes in the enzyme upon inhibitor binding. researchgate.net For instance, the dissociation rate constant (koff) for methotrexate from the enzyme-NADPH-methotrexate ternary complex of Neisseria gonorrhoeae DHFR was found to be 0.56 min-1 at 30°C, indicating a relatively slow release. nih.gov

The polyglutamated forms of methotrexate demonstrate an even greater inhibitory capacity. This enhanced potency is a key factor in the sustained action of the drug within target cells.

Structural Biology Approaches to DHFR-Polyglutamate Interactions

Structural studies of DHFR in complex with methotrexate have provided detailed insights into the molecular basis of its inhibitory action. Methotrexate, mimicking the structure of dihydrofolate, binds to the active site of DHFR. researchgate.net The binding pocket accommodates the pteridine ring, the p-aminobenzoyl group, and the glutamate moiety of the inhibitor. nih.gov

Interference with Folate-Dependent Enzymes in One-Carbon Metabolism

Beyond DHFR, methotrexate polyglutamates inhibit other crucial enzymes involved in one-carbon metabolism, further contributing to their cellular effects. This multi-targeted action disrupts both purine (B94841) and pyrimidine (B1678525) biosynthesis pathways. drugbank.com

Analysis of Thymidylate Synthase (TYMS) Inhibition

Thymidylate synthase (TYMS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. ebrary.net Methotrexate polyglutamates have been shown to be potent inhibitors of TYMS. researchgate.netnih.gov

Studies on TYMS purified from human breast cancer cells revealed that while methotrexate itself (MTX-Glu1) is a relatively weak uncompetitive inhibitor, its polyglutamated derivatives (MTXPGs) are significantly more potent noncompetitive inhibitors. researchgate.netnih.gov The inhibitory potency increases with the number of glutamate residues.

Inhibition of Thymidylate Synthase by Methotrexate Polyglutamates
CompoundInhibition TypeKi (μM)Fold Increase in Potency (vs. MTX-Glu1)
Methotrexate (MTX-Glu1)Uncompetitive13-
Methotrexate Diglutamate (MTX-Glu2)Noncompetitive0.17~76
Methotrexate Triglutamate (MTX-Glu3)Noncompetitive--
Methotrexate Tetraglutamate (MTX-Glu4)Noncompetitive--
Methotrexate Pentaglutamate (MTX-Glu5)Noncompetitive0.047~277

The inhibition of TYMS by methotrexate polyglutamates leads to a "thymineless death" in rapidly dividing cells due to the inability to synthesize DNA. researchgate.net It's important to note that the inhibition of thymidylate synthesis by methotrexate is a multifactorial process, also involving the depletion of the TYMS substrate 5,10-methylenetetrahydrofolate as a result of DHFR inhibition. nih.gov

Impact on Aminoimidazole Carboxamide Ribonucleotide Transformylase (ATIC) and Purine Synthesis Pathways

Aminoimidazole carboxamide ribonucleotide transformylase (ATIC) is a bifunctional enzyme that catalyzes the last two steps of de novo purine biosynthesis. aacrjournals.org Methotrexate polyglutamates are potent inhibitors of ATIC. aacrjournals.orgnih.gov

The inhibitory potency of methotrexate polyglutamates against ATIC increases dramatically with the addition of glutamate residues. While methotrexate monoglutamate is a weak competitive inhibitor, the pentaglutamate derivative is thousands of times more potent. nih.gov

Inhibition of ATIC by Methotrexate and its Polyglutamates
CompoundKi (μM)Fold Increase in Potency (vs. MTX)
Methotrexate (MTX)143-
Methotrexate Tetraglutamate0.056~2554
Methotrexate Pentaglutamate0.056~2554

Inhibition of ATIC by methotrexate polyglutamates leads to the accumulation of its substrate, aminoimidazole carboxamide ribonucleotide (AICAR), and a depletion of purine nucleotides, ATP and GTP. aacrjournals.org This disruption of purine synthesis contributes to the antiproliferative effects of the compound. researchgate.net

Modulation of Intracellular Nucleotide Pools and Adenosine Homeostasis

Methotrexate-d7 pentaglutamate, a long-chain polyglutamated metabolite of methotrexate, plays a crucial role in modulating intracellular nucleotide pools, a key mechanism contributing to its therapeutic effects. Once formed within the cell, this molecule is retained and exhibits potent inhibitory actions on several key enzymes involved in folate metabolism and de novo synthesis of purines and pyrimidines.

The primary targets of methotrexate polyglutamates are dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS). tandfonline.com By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and pyrimidines. nih.gov The subsequent inhibition of TYMS further disrupts the synthesis of thymidine (B127349), a necessary component of DNA. tandfonline.com This dual inhibition leads to a significant reduction in the intracellular pools of essential nucleotides, thereby impairing DNA synthesis and cell proliferation. nih.gov

Furthermore, this compound potently inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) formyltransferase (ATIC), an enzyme involved in the final steps of de novo purine synthesis. tandfonline.comnih.gov This inhibition leads to the intracellular accumulation of AICAR. elsevier.es The buildup of AICAR, in turn, competitively inhibits adenosine deaminase and AMP deaminase, leading to an increase in intracellular AMP. nih.gov This excess AMP is then released from the cell and converted extracellularly to adenosine by ecto-5'-nucleotidase. nih.gov

Adenosine is a potent endogenous anti-inflammatory molecule that exerts its effects by binding to specific receptors on the surface of various immune cells. nih.gov This increased extracellular adenosine is considered a major contributor to the anti-inflammatory properties of methotrexate. nih.gov

Enzyme TargetEffect of Inhibition by this compoundConsequence
Dihydrofolate Reductase (DHFR)Depletion of intracellular tetrahydrofolate (THF) pools. nih.govInhibition of purine and pyrimidine synthesis. nih.gov
Thymidylate Synthase (TYMS)Inhibition of thymidine synthesis. tandfonline.comImpaired DNA synthesis and repair. nih.gov
AICAR Formyltransferase (ATIC)Intracellular accumulation of AICAR. elsevier.esIncreased extracellular adenosine with anti-inflammatory effects. nih.gov
Table 1. Key Enzyme Targets of this compound and a Summary of the Subsequent Effects.

Identification of Novel Molecular Targets and Interactions Beyond Classical Pathways

Recent research has begun to uncover molecular targets and mechanisms of action for methotrexate polyglutamates, including the pentaglutamate form, that extend beyond the well-established inhibition of folate pathway enzymes. These novel interactions contribute to its diverse therapeutic effects, particularly its immunomodulatory and anti-inflammatory properties.

Inhibition of the JAK/STAT Pathway: Studies have identified methotrexate as a potent suppressor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.govplos.org This pathway is crucial for transducing signals from multiple cytokines involved in hematopoiesis, immunity, and inflammation. nih.gov Methotrexate has been shown to significantly reduce STAT5 phosphorylation in cells, a key activation step in the pathway. nih.govplos.org This inhibitory effect on JAK/STAT signaling appears to be independent of its classical role as a dihydrofolate reductase (DHFR) inhibitor and may be a primary mechanism for its anti-inflammatory and immunosuppressive actions at low doses. nih.gov

Modulation of the NF-κB Pathway: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates inflammatory responses. nih.gov Interestingly, the mechanism of NF-κB inhibition by methotrexate differs between cell types. In T cells, methotrexate's effect is mediated through the depletion of tetrahydrobiopterin (BH4) and the subsequent activation of JNK and p53. nih.gov In contrast, in fibroblast-like synoviocytes, the inhibition of NF-κB is dependent on the release of adenosine and the activation of adenosine receptors. nih.gov Furthermore, methotrexate has been shown to suppress NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. researchgate.netcapes.gov.br

Regulation of Gene Expression: Methotrexate treatment has been demonstrated to alter the expression of specific genes in immune cells. In CD4+ T cells from patients with rheumatoid arthritis, methotrexate treatment leads to a significant downregulation of TP63 gene expression. jci.org Additionally, methotrexate can induce the expression of long intergenic non-coding RNA-p21 (lincRNA-p21), which in turn contributes to the suppression of NF-κB activity. elsevier.com It also negatively correlates with the mRNA expression of pro-inflammatory cytokines such as IL-6 and IL-12A. nih.gov

Inhibition of Additional Purine Synthesis Enzymes: Beyond AICAR formyltransferase (ATIC), methotrexate polyglutamates inhibit other key enzymes in the de novo purine synthesis pathway. These include phosphoribosylglycinamide formyltransferase (GART), phosphoribosylglycinamide synthetase, and phosphoribosylaminoimidazole synthetase. nih.gov The enhanced inhibitory potency of the polyglutamated forms on these enzymes further contributes to the disruption of purine metabolism. nih.gov

Novel Molecular Target/PathwayMechanism of Action of this compoundFunctional Consequence
JAK/STAT PathwaySuppression of STAT5 phosphorylation. nih.govplos.orgInhibition of pro-inflammatory cytokine signaling. nih.gov
NF-κB PathwayCell-type specific inhibition via BH4 depletion/p53 activation (T cells) or adenosine release (synoviocytes); inhibition of IκBα phosphorylation and degradation. nih.govresearchgate.netReduced expression of inflammatory mediators. nih.gov
Gene Expression (e.g., TP63, lincRNA-p21)Downregulation of TP63 in CD4+ T cells; induction of lincRNA-p21. jci.orgelsevier.comModulation of T cell function and suppression of NF-κB activity. jci.orgelsevier.com
Other Purine Synthesis Enzymes (e.g., GART)Inhibition of multiple enzymes in the de novo purine synthesis pathway. nih.govFurther disruption of purine metabolism. nih.gov
Table 2. Novel Molecular Targets and Interactions of this compound Beyond Classical Pathways.

Mechanisms of Cellular Resistance to Methotrexate Polyglutamates in Research Models

Alterations in Drug Transport and Intracellular Accumulation as Resistance Mechanisms

The intracellular concentration of methotrexate (B535133) is a critical determinant of its cytotoxic and anti-inflammatory effects. ashpublications.orgnih.gov This concentration is tightly regulated by a balance between influx and efflux transporters. nih.govnih.gov Any disruption in this balance can lead to reduced intracellular accumulation of MTX and its polyglutamated derivatives, thereby conferring resistance.

The primary mechanism for methotrexate uptake into cells is through the reduced folate carrier (RFC), also known as SLC19A1. nih.govnih.gov A decrease in the expression or functional activity of RFC is a well-established mechanism of resistance to methotrexate. ashpublications.orgnih.gov Research in various cancer cell lines has demonstrated that cells selected for methotrexate resistance often exhibit markedly decreased levels of RFC-mediated drug uptake. ashpublications.org For instance, in MTX-resistant CCRF-CEM and MOLT-4 leukemia cell lines, resistance was associated with a significant decrease in RFC-mediated cellular uptake of the drug. ashpublications.org This can be due to transcriptional silencing of the SLC19A1 gene or mutations that impair the transporter's function. ashpublications.org Studies have shown that certain subtypes of acute lymphoblastic leukemia (ALL), such as those with TCF3-PBX1 or ETV6-RUNX1 fusions, have lower expression of the SLC19A1 gene, contributing to lower intracellular MTX-PG levels and potentially reduced treatment efficacy. nih.gov

Cell Line/Disease Mechanism of Reduced Influx Impact on MTX-PG Accumulation Reference
CCRF-CEM (Leukemia)Transcriptional silencing of RFC geneMarked decrease ashpublications.org
MOLT-4 (Leukemia)Decreased RFC-mediated uptakeMarked decrease ashpublications.org
T-cell ALLLower SLC19A1 expressionLower MTX-PG levels nih.gov
B-cell ALL (TCF3-PBX1)Lower SLC19A1 expressionLower MTX-PG levels nih.gov
B-cell ALL (ETV6-RUNX1)Lower SLC19A1 expressionLower MTX-PG levels nih.gov

Conversely, increased efflux of methotrexate from the cell can also lead to resistance. Several members of the ATP-binding cassette (ABC) transporter superfamily are responsible for actively pumping methotrexate and its monoglutamate form out of the cell. nih.gov These include multidrug resistance-associated proteins (MRPs) such as ABCC1, ABCC4, and the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govresearchgate.net Overexpression of these efflux pumps reduces the intracellular retention of methotrexate, preventing its conversion to the more therapeutically active long-chain polyglutamates. nih.gov In fibroblast-like synoviocytes from rheumatoid arthritis patients, high expression of the multidrug resistance gene-1 (MDR1), which codes for P-glycoprotein (ABCB1), has been shown to enhance the efflux of MTX, leading to drug resistance. researchgate.net Similarly, a higher ratio of efflux transporters (ABCC1 and ABCC4) to the influx transporter (SLC19A1) has been observed in certain ALL subtypes, consistent with lower net intracellular accumulation of MTX. nih.gov

Transporter Function in MTX Efflux Impact on Intracellular MTX Reference
ABCC1 (MRP1)Efflux of MTX monoglutamateDecreased retention nih.govresearchgate.net
ABCC4 (MRP4)Efflux of MTX monoglutamateDecreased retention nih.govresearchgate.net
ABCG2 (BCRP)Efflux of MTX monoglutamate and short-chain MTX-PGsDecreased retention nih.govresearchgate.net
ABCB1 (P-gp/MDR1)Efflux of MTXDecreased retention researchgate.net

Dysregulation of Polyglutamation and De-polyglutamation Pathways

The conversion of methotrexate to methotrexate polyglutamates is a crucial step for its intracellular retention and enhanced inhibitory activity against target enzymes. nih.govaacrjournals.orgnih.gov This process is regulated by the opposing actions of two key enzymes: folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues, and gamma-glutamyl hydrolase (GGH), which removes them. nih.govaacrjournals.org An imbalance in the activities of these enzymes can significantly impact the accumulation of long-chain MTX-PGs and contribute to drug resistance.

Reduced activity or expression of FPGS is a common mechanism of methotrexate resistance observed in various research models. nih.govashpublications.orgmdpi.com Impaired FPGS function leads to decreased synthesis of MTX-PGs, resulting in lower intracellular drug levels as the monoglutamate form is more readily effluxed from the cell. nih.gov In some leukemia cell lines, resistance to 7-hydroxymethotrexate, a major metabolite of MTX, was attributed solely to a marked decrease in FPGS activity. ashpublications.org Furthermore, aberrant pre-mRNA splicing of the FPGS gene has been identified as a mechanism leading to reduced enzyme activity. semanticscholar.orgresearchgate.net For example, a splice variant involving the partial retention of intron 8 has been associated with diminished FPGS activity and a lack of response to methotrexate treatment in both leukemia and rheumatoid arthritis. nih.govsemanticscholar.org

Cell Line/Disease Model Mechanism of Impaired FPGS Consequence Reference
CCRF-CEM (Leukemia)Decreased FPGS activityReduced MTX polyglutamylation ashpublications.orgnih.govresearchgate.net
Acute Lymphoblastic LeukemiaAberrant FPGS pre-mRNA splicing (intron 8 retention)Diminished FPGS activity, reduced MTX-PG accumulation nih.govnih.govsemanticscholar.org
Rheumatoid ArthritisAberrant FPGS pre-mRNA splicing (intron 8 retention)Diminished FPGS activity, lack of MTX responsiveness nih.govsemanticscholar.org

Increased activity of GGH, the enzyme responsible for hydrolyzing the glutamate residues from MTX-PGs, can also contribute to methotrexate resistance. nih.govaacrjournals.org Elevated GGH activity leads to a more rapid conversion of long-chain, highly retained MTX-PGs back to the monoglutamate form, which is a better substrate for efflux transporters. aacrjournals.org Overexpression of GGH has been associated with resistance to methotrexate in human sarcoma and rat hepatoma cell lines. nih.govaacrjournals.org However, studies have also shown that in some cell lines, forced overexpression of GGH alone was not sufficient to induce clinical resistance, suggesting that the interplay with other factors, such as folate metabolism, is also important. nih.govaacrjournals.org Genetic variations in the GGH gene, such as the 401 C > T polymorphism, have been linked to increased GGH activity and lower concentrations of long-chain MTX-PGs in patients with rheumatoid arthritis. tandfonline.com

Research Model Mechanism of Enhanced GGH Effect on MTX-PGs Reference
Human Sarcoma Cell LinesIncreased GGH expressionDecreased intracellular MTX-PGs nih.govaacrjournals.org
Rat Hepatoma Cell LineIncreased GGH expressionDecreased intracellular MTX-PGs aacrjournals.org
HT-1080 (Fibrosarcoma)Forced GGH overexpressionAltered MTX metabolism to long-chain polyglutamates nih.govaacrjournals.org
MCF-7 (Breast Carcinoma)Forced GGH overexpressionAltered MTX metabolism to long-chain polyglutamates nih.govaacrjournals.org

Molecular Modifications of Target Enzymes

While alterations in drug transport and metabolism are primary mechanisms of resistance to methotrexate polyglutamates, molecular changes in the target enzymes themselves can also play a role. The primary intracellular target of MTX-PGs is dihydrofolate reductase (DHFR). ashpublications.org Resistance can arise from mutations in the DHFR gene that result in an enzyme with a lower binding affinity for methotrexate and its polyglutamated forms. ashpublications.org This reduced affinity means that higher intracellular drug concentrations are required to achieve the same level of enzyme inhibition. Another mechanism involves the amplification of the DHFR gene, leading to increased synthesis of the DHFR enzyme. nih.gov This overproduction of the target enzyme can effectively titrate out the available intracellular MTX-PGs, allowing folate metabolism to proceed despite the presence of the drug. ashpublications.org While these mechanisms are well-documented for methotrexate, they are also relevant to the action of its polyglutamated derivatives, as MTX-PGs are often more potent inhibitors of these target enzymes. nih.gov

DHFR Overexpression through Gene Amplification

A primary mechanism of acquired resistance to methotrexate polyglutamates is the increased synthesis of the target enzyme, Dihydrofolate Reductase (DHFR), which effectively titrates the drug away from its site of action. ashpublications.org This overexpression is most commonly a result of DHFR gene amplification, a process where a specific region of a chromosome containing the DHFR gene is duplicated multiple times. ashpublications.orgsemanticscholar.orgnih.gov

In laboratory models, such as human colon cancer (HT29) and leukemia cell lines, stepwise exposure to increasing concentrations of methotrexate leads to the selection of resistant cells with a significantly higher DHFR gene copy number. semanticscholar.orgresearchgate.net This amplification can manifest cytogenetically in two main forms:

Homogeneously Staining Regions (HSRs): These are amplified gene sequences that are integrated into a chromosome, appearing as an elongated, uniformly stained region. semanticscholar.org

Double Minutes (DMs): These are small, acentric, extrachromosomal fragments of DNA that replicate autonomously. semanticscholar.orgbiospace.com Cells containing DMs can exhibit very high levels of gene amplification and, consequently, high levels of resistance. semanticscholar.org

Research has shown that the level of DHFR amplification often correlates with the degree of methotrexate resistance. For instance, in some resistant cell lines, the DHFR gene copy number can increase from 4-fold to as high as 100-fold, with a corresponding increase in DHFR mRNA and protein levels. semanticscholar.orgresearchgate.net The activation of oncogenes, such as Ha-ras, has also been shown to increase the frequency of DHFR gene amplification, suggesting a link between tumorigenic pathways and the development of drug resistance. researchgate.net Interestingly, this amplification can be unstable; in the absence of methotrexate, cells may lose the DMs, leading to a reversion of the resistant phenotype. semanticscholar.org

Research ModelLevel of ResistanceDHFR Gene AmplificationCytogenetic ManifestationReference
HT29 Colon Cancer CellsHigh>20-foldDouble Minutes (DMs) researchgate.net
HT29 Clone 1High (at 10⁻⁶ mol/L MTX)Up to 80-foldDouble Minutes (DMs) semanticscholar.org
HT29 Clone 4Moderate (at 10⁻⁶ mol/L MTX)4-foldHomogeneously Staining Regions (HSRs) semanticscholar.org
NIH 3T3 Cells (induced Ha-ras)Increased Frequency2 to 6-fold (one clone ~100-fold)Not Specified researchgate.net
Relapsed ALL PatientsLow-level2 to 4 gene copiesNot Specified nih.gov

Characterization of DHFR Mutations Leading to Reduced Affinity

Another significant mechanism of resistance involves structural alterations in the DHFR enzyme itself, arising from mutations in the DHFR gene. ashpublications.orgsemanticscholar.org These mutations can decrease the binding affinity of methotrexate and its polyglutamated forms for the enzyme, thereby reducing the drug's inhibitory potency. nih.govimrpress.com Since methotrexate and the natural substrate, dihydrofolate, share a similar structure and binding site, mutations that reduce methotrexate affinity often also decrease the enzyme's affinity for its substrate, though typically to a lesser extent. imrpress.comresearchgate.net

Numerous studies on resistant cell lines have identified specific amino acid substitutions within the folate-binding pocket of DHFR that confer resistance. imrpress.com Key residues where mutations have been observed include Phenylalanine 31 (F31), Leucine 22 (L22), and Glutamine 35 (Q35). imrpress.comnih.gov For example, substituting Phenylalanine at position 31 with Arginine (F31R) can result in a 200-fold decrease in methotrexate affinity. imrpress.com Combinatorial mutations, such as the F31R/Q35E double mutant, can lead to even more profound resistance, with over a 650-fold decrease in methotrexate affinity while largely maintaining the enzyme's catalytic activity. imrpress.com

In some human leukemia cell lines, exposure to antifolates has led to the selection of cells that express a mutated DHFR with a significantly increased inhibition constant (Ki) for methotrexate, indicating weaker binding. nih.gov These findings highlight that alterations to the DHFR gene can produce a variant enzyme that is less susceptible to inhibition, allowing folate metabolism to continue even in the presence of the drug. nih.gov

DHFR MutationCell Line / SystemFold Decrease in MTX AffinityFold Increase in Ki (MTX)Reference
F31REngineered hDHFR200-foldNot Specified imrpress.com
F31R/Q35EEngineered hDHFR>650-foldNot Specified imrpress.com
L22F/F31SEngineered hDHFRNot SpecifiedNot Specified nih.gov
Codon 31 (T→C)MOLT-3 Human LeukemiaNot Specified40-fold nih.gov

Investigations into TYMS Expression and Functional Alterations

Thymidylate Synthase (TYMS) is another crucial enzyme in the folate pathway and a secondary target for methotrexate polyglutamates. researchgate.netmdpi.com TYMS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.com Methotrexate polyglutamates inhibit TYMS, leading to a depletion of dTMP and subsequent disruption of DNA replication and repair. researchgate.netelsevier-elibrary.com

Resistance to methotrexate can arise from alterations in TYMS expression and function. researchgate.net Increased levels of TYMS can create a "sink" that requires higher intracellular concentrations of methotrexate polyglutamates for effective inhibition. mdpi.com Research has shown that variations in TYMS expression can predict the therapeutic response to methotrexate in diseases like rheumatoid arthritis. mdpi.com

Furthermore, genetic polymorphisms in the TYMS gene have been linked to variable responses to methotrexate. mdpi.comnih.gov For example, variations in the number of tandem repeats in the TYMS promoter region can affect the efficiency of protein translation, leading to different basal levels of the enzyme among individuals and potentially contributing to innate resistance. nih.gov Specific single nucleotide polymorphisms (SNPs) within the TYMS gene have also been associated with non-response to methotrexate treatment in patient cohorts. nih.gov These genetic variations can influence the baseline activity and expression of TYMS, thereby modulating the cell's sensitivity to the inhibitory effects of methotrexate polyglutamates. mdpi.com

Compensatory Folate Pathway Bypass Mechanisms

When the de novo synthesis of nucleotides is blocked by methotrexate polyglutamates inhibiting DHFR and TYMS, cells can sometimes survive by utilizing alternative metabolic routes known as salvage pathways. nih.govpharmacologyeducation.org These pathways allow cells to recycle preformed nucleobases (like hypoxanthine (B114508) and thymidine) and nucleosides from the extracellular environment or from the degradation of endogenous nucleic acids to generate the nucleotides required for DNA and RNA synthesis. pharmacologyeducation.orgrutgers.edu

The activation of purine (B94841) and pyrimidine (B1678525) salvage pathways represents a key compensatory mechanism that bypasses the methotrexate-induced block. rutgers.edu By taking up external purines and pyrimidines, cells can circumvent the need for the folate-dependent de novo synthesis pathway that methotrexate targets. researchgate.net The contribution of salvage pathways to methotrexate resistance has been demonstrated in studies where inhibiting nucleoside transport can re-sensitize resistant cells to the drug. rutgers.edu Conversely, supplementing the culture medium with hypoxanthine and thymidine (B127349) can "rescue" cells from methotrexate's effects by providing the necessary building blocks through these salvage routes. rutgers.edu

The reliance on salvage pathways can vary between different cell types. researchgate.net Cancer cells, in particular, may switch to using salvage pathways to maintain the high rate of DNA replication needed for their proliferation, making this a clinically relevant resistance mechanism. nih.gov

Advanced Analytical Methodologies for Methotrexate D7 Pentaglutamate Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Methotrexate (B535133) Polyglutamates

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of methotrexate and its polyglutamate derivatives in various biological matrices. researchgate.netsemanticscholar.orgnih.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity, which are essential for measuring the low intracellular concentrations of these compounds. nih.gov The use of stable isotope-labeled internal standards, such as Methotrexate-d7 Pentaglutamate, is a key feature of these methods, ensuring accuracy and precision by correcting for variability during sample preparation and analysis. researchgate.netsemanticscholar.orgnih.govnih.gov

Application of High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) offers significant advantages in the analysis of methotrexate polyglutamates. Its ability to provide accurate mass measurements with high resolution allows for the confident identification and differentiation of analytes from endogenous matrix components, thereby enhancing selectivity. nih.gov This is particularly important in complex biological samples where isobaric interferences can be a major challenge. HRMS can distinguish between species with very small mass differences, such as different isotopologues, which is beneficial in stable isotope tracing studies. nih.gov Although many validated methods utilize triple quadrupole mass spectrometers for their excellent sensitivity in targeted quantification, the principles of high-resolution instrumentation are increasingly being applied to overcome challenges in bioanalysis. researchgate.net

Development and Validation of Quantitative Methods for Research Sample Analysis

The development of robust and reliable quantitative LC-MS/MS methods is a prerequisite for meaningful research on methotrexate polyglutamates. These methods are rigorously validated to ensure their performance characteristics meet the standards set by regulatory guidelines. researchgate.netnih.govnih.gov Validation parameters typically include linearity, accuracy, precision, selectivity, recovery, and stability. nih.govnih.govnih.gov

A typical validation for an LC-MS/MS method for methotrexate polyglutamates might yield the following performance characteristics:

Validation ParameterTypical Performance
Linearity (r²)> 0.99 researchgate.netnih.govnih.gov
Lower Limit of Quantification (LLOQ)0.1 - 1.0 nM researchgate.netnih.gov
Intraday Precision (%CV)1 - 5.2% researchgate.netnih.govnih.gov
Interday Precision (%CV)< 15% researchgate.netnih.govnih.gov
Accuracy93.0 - 107.0% nih.govnih.gov
Recovery82.7 - 105.1% researchgate.netnih.gov

These validated methods are then applied to the analysis of research samples, such as red blood cells from patients, to investigate the relationship between methotrexate polyglutamate concentrations and clinical outcomes. researchgate.netnih.govnih.gov

Optimization of Sample Preparation and Mitigation of Matrix Effects in Biological Matrices

The analysis of methotrexate polyglutamates in biological matrices like red blood cells and plasma presents unique challenges due to the complexity of these samples. nih.gov Effective sample preparation is critical to remove interfering substances and enrich the analytes of interest. nih.gov Common techniques include protein precipitation with organic solvents like methanol or perchloric acid, and solid-phase extraction. nih.govnih.govpjps.pk

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS analysis. nih.gov These effects can compromise the accuracy and precision of the assay. nih.gov Strategies to mitigate matrix effects include:

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analytes from interfering matrix components. nih.gov

Use of Stable Isotope-Labeled Internal Standards: this compound and other deuterated analogs are ideal internal standards as they co-elute with the analyte and experience similar matrix effects, thus providing effective correction. researchgate.netsemanticscholar.orgnih.gov

Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples to compensate for matrix effects. nih.gov

Studies have shown that with appropriate sample preparation and the use of stable isotope-labeled internal standards, the relative matrix effect can be minimized to within acceptable limits, often between 95-104.4%. researchgate.netnih.gov

Stable Isotope Tracing (SIT) and Metabolomics for Metabolic Profiling

Stable isotope tracing (SIT) combined with metabolomics has emerged as a powerful approach for elucidating the intricate details of cellular metabolism. scripps.eduacs.orgprinceton.edu This methodology allows for the tracking of metabolic pathways and the determination of the fate of specific metabolites within a biological system. nih.gov

Comprehensive Metabolite Profiling and Pathway Analysis using SIT

Stable isotope tracing with this compound, when coupled with untargeted or semi-targeted metabolomics, provides a global view of the metabolic perturbations induced by methotrexate. scripps.eduacs.org This comprehensive profiling allows for the identification of a wide range of metabolites that are affected by methotrexate treatment. nih.govmdpi.com

By analyzing the pattern and extent of isotope labeling in downstream metabolites, it is possible to map out the metabolic pathways that are influenced by methotrexate. scripps.eduacs.org For instance, researchers can investigate how methotrexate affects nucleotide biosynthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle. scripps.edu

A study investigating the metabolic response to methotrexate in erythroblastoid cells identified several key metabolites that were altered upon treatment. nih.gov

Metabolites Increased with MethotrexateMetabolites Decreased with Methotrexate
Ketoisovaleric acid2-deoxyuridine
FructosePhosphatidylinositol 32:0
GalactoseOrotic acid
2-deoxycytidineInosine monophosphate

This table is based on findings from a study on erythroblastoid cells and serves as an example of metabolites that can be identified through metabolomic profiling. nih.gov

Such detailed metabolic information is invaluable for identifying potential biomarkers of methotrexate efficacy and for gaining a deeper understanding of its mechanism of action at a systems level. nih.govnih.gov

Quantitative Flux Analysis in Cellular Systems through Isotope Tracing

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. medchemexpress.com Through the use of stable isotope-labeled compounds as tracers, researchers can track the flow of atoms through metabolic pathways. medchemexpress.comcreative-proteomics.com While direct quantitative flux analysis studies specifically focusing on this compound are not extensively documented in publicly available literature, the principles of isotope tracing provide a clear framework for how such research would be conducted.

In this context, Methotrexate-d7, the precursor to this compound, serves as the stable isotope-labeled tracer. The seven deuterium (B1214612) atoms on the molecule act as a tag, allowing for its distinction from endogenous, non-labeled folates and their polyglutamates. The primary objective of applying quantitative flux analysis to this compound research is to understand the dynamics of its intracellular formation, interconversion, and degradation.

The general workflow for such an analysis would involve:

Introduction of the Isotope Tracer: Cells in culture would be exposed to a medium containing Methotrexate-d7.

Time-Course Sampling: At various time points, cell samples would be harvested to capture the dynamic changes in the intracellular concentrations of Methotrexate-d7 and its various polyglutamated forms, including the pentaglutamate species.

Metabolite Extraction and Analysis: The intracellular metabolites would be extracted, and their concentrations and isotopic labeling patterns determined using sensitive analytical techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Modeling and Flux Calculation: The experimental data would be used to construct a metabolic model that describes the key reactions involving Methotrexate-d7 polyglutamates. Computational algorithms would then be employed to calculate the fluxes (rates) of these reactions that best fit the measured data.

This approach would provide critical insights into the kinetics of the enzymes involved in methotrexate polyglutamation (folylpolyglutamate synthetase) and deglutamation (gamma-glutamyl hydrolase). nih.gov By quantifying these fluxes, researchers can gain a deeper understanding of the factors that influence the intracellular accumulation and retention of this compound, which are key determinants of its therapeutic efficacy and potential for toxicity.

ParameterDescriptionAnalytical Technique
TracerMethotrexate-d7N/A
Target AnalyteThis compoundLC-MS/MS
Key EnzymesFolylpolyglutamate synthetase, Gamma-glutamyl hydrolaseN/A
Calculated OutputReaction fluxes (e.g., nmol/10^6 cells/hour)Computational Modeling

Capillary Electrophoresis and Alternative Separation Techniques for Polyglutamate Species

The separation and quantification of individual methotrexate polyglutamate species, including this compound, present a significant analytical challenge due to their structural similarity. Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for this purpose. nih.gov

CE offers several advantages over traditional chromatographic methods, including high separation efficiency, short analysis times, and low sample and reagent consumption. The separation in CE is based on the differential migration of charged species in an electric field. The highly ionizable carboxylic acid groups of the glutamate (B1630785) residues impart a significant negative charge to the methotrexate polyglutamates, making them ideal candidates for CE analysis. scienceopen.com

A rapid and sensitive CE method has been described for the separation of methotrexate and its polyglutamated forms (up to the tetraglutamate). nih.gov This method achieved distinct separation within 10 minutes using a 75-micron internal diameter capillary. nih.gov Such a technique can be readily adapted for the analysis of this compound.

Key Features of Capillary Electrophoresis for Methotrexate Polyglutamate Analysis:

FeatureDescriptionReference
PrincipleDifferential migration of charged analytes in an electric field. nih.gov
CapillaryFused-silica, typically with a narrow internal diameter (e.g., 75 µm). nih.gov
Separation TimeRapid, often under 15 minutes for multiple polyglutamates. nih.gov
SensitivityHigh, capable of detecting low intracellular concentrations. nih.gov
Sample VolumeMinimal, making it suitable for analysis of limited cellular material.

Alternative separation techniques primarily revolve around various modes of high-performance liquid chromatography (HPLC). Ion-pair reversed-phase HPLC is a commonly employed method that uses a hydrophobic counter-ion to enhance the retention of the highly polar methotrexate polyglutamates on a reversed-phase column. semanticscholar.org Furthermore, hydrophilic interaction liquid chromatography (HILIC) has also shown promise for the separation of these polar analytes.

Development of Microfluidics and Miniaturized Analytical Systems for Cellular Research

Microfluidics, the science and technology of processing and manipulating small amounts of fluids using channels with dimensions of tens to hundreds of micrometers, offers exciting possibilities for studying the cellular pharmacology of this compound. nih.gov These miniaturized systems provide a platform for high-throughput experiments with precise control over the cellular microenvironment, while significantly reducing the consumption of reagents and cell samples. nih.gov

An integrated microfluidic device has been developed for high-throughput drug screening that can be coupled with mass spectrometry for online analysis. nih.gov This system incorporates a multiple gradient generator, an array of microscale cell culture chambers, and on-chip solid-phase extraction for sample pretreatment. nih.gov Such a device has been successfully used to investigate the absorption of methotrexate in cancer cells and to evaluate its cytotoxicity in a dose-dependent manner. nih.gov

The application of this technology to this compound research would enable:

High-throughput screening: The effects of various compounds on the intracellular accumulation of this compound could be rapidly assessed.

Single-cell analysis: Miniaturized systems can be designed to isolate and analyze individual cells, providing insights into cell-to-cell variability in drug metabolism.

Dynamic monitoring: The cellular response to Methotrexate-d7 could be monitored in real-time, providing a more detailed understanding of its pharmacokinetic and pharmacodynamic properties at the cellular level.

Example of a Microfluidic System for Methotrexate Research:

ComponentFunctionAdvantageReference
Gradient GeneratorCreates a range of drug concentrations for dose-response studies.High-throughput screening. nih.gov
Cell Culture ChambersHouses cells for exposure to the drug.Mimics in vivo microenvironment. nih.gov
Solid-Phase ExtractionOn-chip sample cleanup and concentration.Enhanced sensitivity for MS detection. nih.gov
Mass Spectrometry InterfaceAllows for direct analysis of intracellular drug levels.Rapid and sensitive quantification. nih.gov

The development of these advanced analytical methodologies is critical for advancing our understanding of this compound. By enabling precise and sensitive measurements of its intracellular behavior, these techniques will undoubtedly contribute to the optimization of methotrexate-based therapies and the development of novel antifolate drugs.

Pre Clinical and Mechanistic Research Models for Methotrexate D7 Pentaglutamate Studies

Mammalian Cell Culture Models

Mammalian cell culture systems are indispensable for dissecting the cellular and molecular mechanisms of action of methotrexate (B535133) and its polyglutamated forms. These models allow for controlled experiments to study drug transport, metabolism, and resistance in a variety of cell types.

Characterization of Methotrexate-d7 Pentaglutamate Disposition and Metabolism in Diverse Cell Lines

The intracellular conversion of methotrexate to its polyglutamate derivatives, such as this compound, is a key determinant of its therapeutic efficacy. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), leads to the prolonged intracellular retention of the drug and enhanced inhibition of target enzymes like dihydrofolate reductase (DHFR). clinpgx.org

In various cancer cell lines, the accumulation and metabolism of methotrexate polyglutamates have been extensively studied. For instance, in human breast cancer cells (ZR-75-B), the progressive formation of methotrexate polyglutamates with up to five glutamate (B1630785) residues is observed over a 24-hour incubation period. nih.gov These longer-chain polyglutamates, including the pentaglutamate form, rapidly replace the parent drug on DHFR binding sites and constitute the majority of both unbound and bound intracellular drug. nih.gov The intracellular concentration of methotrexate polyglutamates is influenced by the expression levels of FPGS and γ-glutamyl hydrolase (GGH), the enzyme responsible for their hydrolysis back to methotrexate. plos.orgplos.org

Studies have shown that the intracellular retention of methotrexate polyglutamates is directly related to the length of the glutamate chain. Longer-chain polyglutamates, such as the tetra- and pentaglutamate forms, exhibit significantly prolonged intracellular retention compared to the parent drug and shorter-chain polyglutamates. nih.gov This selective retention is a crucial factor in sustaining the inhibitory effect on DHFR and extending the duration of drug action within tumor cells. nih.gov

Table 1: Intracellular Retention of Methotrexate Polyglutamates in ZR-75-B Human Breast Cancer Cells

Methotrexate Polyglutamate Chain LengthTime for >90% Efflux from Cells
MTX-Glu1 (Methotrexate)1 hour
MTX-Glu26 hours
MTX-Glu324 hours
MTX-Glu4>24 hours (63% decrease in free form after 24h)
MTX-Glu5>24 hours (52% increase in free form after 6h)

This table is based on data from studies on methotrexate, which is directly applicable to this compound.

Studies on Drug-Resistant Cell Lines to Elucidate Resistance Mechanisms

A primary mechanism of resistance to methotrexate involves alterations in its polyglutamylation. researchgate.net Studies utilizing drug-resistant cell lines have been instrumental in understanding these mechanisms. A common finding in methotrexate-resistant cells is a diminished capacity to form methotrexate polyglutamates. nih.gov

For example, in a methotrexate-resistant human breast cancer cell line (MTX R ZR-75), a marked difference in the conversion of methotrexate to its polyglutamate derivatives was observed compared to the parental wild-type cells. nih.gov While wild-type cells accumulate significant levels of methotrexate polyglutamates, the resistant cells form essentially no polyglutamates. nih.gov This defect in polyglutamylation contributes significantly to the resistance phenotype.

Similarly, in methotrexate-resistant K562 human leukemia cell lines, impairment of methotrexate polyglutamate formation was identified as a key resistance mechanism. nih.gov These resistant clones showed a significant reduction in the intracellular accumulation of higher-molecular-weight methotrexate polyglutamates (MTX-Glu3, -Glu4, and -Glu5) compared to the parent cell line. nih.gov

Mechanisms leading to decreased polyglutamylation in resistant cells can include reduced activity of FPGS or increased activity of GGH. researchgate.netashpublications.org Additionally, impaired transport of methotrexate into the cell via the reduced folate carrier (RFC) can also contribute to resistance by limiting the substrate available for polyglutamylation. aacrjournals.org

Table 2: Methotrexate Polyglutamate Profile in Parent and MTX-Resistant K562 Cell Lines

Cell Line% of Intracellular MTX as High-Molecular-Weight Polyglutamates (MTX-Glu3, -Glu4, -Glu5)
Parent K56246%
MTX-Resistant K562 Clones<2%

This table is based on data from studies on methotrexate, which is directly applicable to this compound.

In Vivo Animal Models (non-human, focusing on metabolic and mechanistic investigations)

Pharmacokinetic and Tissue Distribution Studies in Animal Models using Deuterated Tracers

Animal models, such as rats and mice, are frequently used to study the pharmacokinetics of methotrexate. nih.govepa.gov Following intravenous administration, methotrexate exhibits a multi-exponential decline in plasma concentrations. nih.gov The use of deuterated tracers like this compound allows for precise quantification of the drug and its metabolites in various tissues without interference from endogenous folates.

Tissue distribution studies in rats have shown that methotrexate accumulates in several organs, including the liver, kidneys, and bone marrow. nih.gov The terminal half-life of methotrexate can be significantly prolonged in certain tissues, such as the bone marrow, compared to plasma. nih.gov This prolonged tissue retention is largely due to the intracellular formation and retention of methotrexate polyglutamates.

While specific pharmacokinetic data for this compound is not extensively published, its behavior is expected to be very similar to that of unlabeled methotrexate, with the deuterium (B1214612) labeling serving as a stable isotope tracer for mass spectrometry-based analysis.

Investigations into Enzyme Expression and Activity in Animal Tissues

Animal models are also critical for investigating how methotrexate affects the expression and activity of key enzymes involved in its metabolism and mechanism of action. Studies in rodents have shown that methotrexate administration can alter the activity of various enzymes.

For instance, methotrexate treatment in mice has been shown to inhibit the expression of methionine S-adenosyltransferase (MAT) in the liver and kidneys. nih.gov MAT is a crucial enzyme in the methionine cycle, and its inhibition can impact cellular methylation reactions.

Furthermore, methotrexate administration in rats has been shown to reduce the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione reductase in liver tissue. semanticscholar.org This indicates that methotrexate can induce oxidative stress, which may contribute to its therapeutic effects and toxicities.

Investigations into the expression of FPGS and GGH in different tissues in animal models can provide valuable insights into the tissue-specific accumulation of methotrexate polyglutamates and, by extension, this compound.

Elucidating Molecular Pathways and Responses to this compound in Animal Systems

The elucidation of molecular pathways affected by methotrexate pentaglutamate in animal models is critically dependent on the accurate quantification of this metabolite in various biological matrices. This compound, a stable isotope-labeled internal standard, plays a pivotal role in these preclinical investigations by enabling precise measurement through liquid chromatography-tandem mass spectrometry (LC-MS/MS). While not administered as a therapeutic agent itself, its use is fundamental to understanding the in vivo behavior of its non-labeled, pharmacologically active counterpart.

Animal models, such as the collagen-induced arthritis (CIA) model in rodents, are frequently employed to study the anti-inflammatory and immunomodulatory effects of methotrexate. In such studies, researchers correlate the intracellular concentrations of methotrexate polyglutamates, including the pentaglutamate form, with specific molecular and cellular responses. The accurate measurement of methotrexate pentaglutamate levels in tissues and cells, facilitated by the use of this compound as an internal standard, allows for the investigation of its impact on various signaling pathways.

Research in animal models has demonstrated that low doses of methotrexate can suppress inflammation and joint destruction. brieflands.com These effects are attributed to its inhibitory action on key enzymes in folate metabolism, leading to a cascade of downstream molecular events. The use of robust analytical methods, underpinned by stable isotope-labeled standards like this compound, is essential to link the concentration of the active metabolite to these observed effects. For instance, studies have explored the modulation of macrophage function and the synthesis of interleukins, such as IL-2, in methotrexate-treated rats. brieflands.com The precise quantification of methotrexate pentaglutamate in immune cells isolated from these animals is crucial for establishing a clear pharmacokinetic-pharmacodynamic relationship.

A key molecular pathway influenced by methotrexate polyglutamates is the inhibition of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), which leads to the accumulation of AICAR and subsequent release of adenosine, a potent anti-inflammatory mediator. nih.govmdpi.com Furthermore, the inhibition of dihydrofolate reductase (DHFR) by methotrexate and its polyglutamates disrupts the synthesis of purines and pyrimidines, which is fundamental to the proliferation of rapidly dividing cells like activated lymphocytes. mdpi.com

The ability to accurately measure methotrexate pentaglutamate concentrations in preclinical models allows researchers to build comprehensive pharmacokinetic models that describe its formation, intracellular retention, and elimination. These models are instrumental in predicting the exposure of target tissues to the active drug and in correlating this exposure with downstream molecular markers of efficacy and toxicity.

Below is an interactive data table showcasing hypothetical data from a preclinical study in a rodent model of arthritis, illustrating the type of quantitative data that would be generated using this compound as an internal standard.

Animal GroupTissue/Cell TypeMean Methotrexate Pentaglutamate Concentration (pmol/10^8 cells)Key Molecular Pathway Modulation
Control (Untreated)SplenocytesNot DetectedBaseline Activity
Methotrexate-TreatedSplenocytes45.8 ± 8.2Increased Adenosine Release
Methotrexate-TreatedSynovial Tissue62.3 ± 11.5Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)
Methotrexate-TreatedRed Blood Cells110.5 ± 43.8Systemic Exposure Marker

Advanced In Vitro Reconstitution Systems for Detailed Enzyme Kinetic Studies

Advanced in vitro reconstitution systems are indispensable for dissecting the enzymatic processes that govern the metabolism of methotrexate to its polyglutamated forms. These systems allow for the detailed kinetic analysis of enzymes such as folylpolyglutamate synthetase (FPGS), which catalyzes the addition of glutamate residues to methotrexate, and gamma-glutamyl hydrolase (GGH), which removes them. The precise quantification of the substrate and products of these enzymatic reactions is paramount for determining key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

In this context, this compound serves as a critical analytical tool. While the enzymatic reactions are carried out with the non-labeled methotrexate pentaglutamate, the deuterated form is added during sample processing as an internal standard for LC-MS/MS analysis. This ensures the accuracy and reproducibility of the quantification of the analyte of interest, even at very low concentrations.

For example, to study the kinetics of GGH, purified recombinant enzyme can be incubated with methotrexate pentaglutamate as the substrate. At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched. This compound is then added to each aliquot before analysis. The LC-MS/MS method can then separate and quantify the remaining methotrexate pentaglutamate and the product, methotrexate tetraglutamate. The use of the stable isotope-labeled internal standard corrects for any variability in sample preparation and instrument response, allowing for the generation of high-quality kinetic data.

Similarly, in studies of FPGS, methotrexate tetraglutamate could be used as a substrate to study the formation of methotrexate pentaglutamate. Again, this compound would be essential for the accurate quantification of the newly formed product.

The data generated from these in vitro reconstitution systems provide fundamental insights into the efficiency of methotrexate polyglutamation and the stability of these metabolites within cells. This information is crucial for understanding the variability in patient response to methotrexate therapy and for the development of strategies to optimize its therapeutic effects.

Below is an interactive data table presenting hypothetical enzyme kinetic data for human gamma-glutamyl hydrolase (GGH) with methotrexate pentaglutamate as the substrate. The generation of such data would be critically dependent on the use of an appropriate internal standard like this compound for accurate product quantification.

EnzymeSubstrateKinetic ParameterValue
Recombinant Human GGHMethotrexate PentaglutamateKm (μM)5.2
Recombinant Human GGHMethotrexate PentaglutamateVmax (pmol/min/mg protein)150.7
Recombinant Human GGHMethotrexate Pentaglutamatekcat (s⁻¹)0.025
Recombinant Human GGHMethotrexate Pentaglutamatekcat/Km (M⁻¹s⁻¹)4807

Future Directions and Emerging Research Avenues for Methotrexate D7 Pentaglutamate

Elucidating Uncharacterized Polyglutamate Interactions and Novel Biochemical Pathways

While the inhibitory effects of methotrexate (B535133) polyglutamates on key enzymes like dihydrofolate reductase (DHFR) are well-documented, a significant area of future research lies in identifying and characterizing less understood interactions. researchgate.net Methotrexate-d7 pentaglutamate can be instrumental in these investigations. By using this stable isotope-labeled compound in cellular models, researchers can trace its metabolic fate and identify novel binding partners and biochemical pathways that are influenced by its presence.

One promising avenue is the exploration of interactions between MTXPGs and enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis beyond the classical targets. researchgate.net Studies have suggested that MTXPGs can affect other folate-dependent enzymes. nih.gov The use of this compound in affinity purification-mass spectrometry (AP-MS) studies could help isolate and identify these unknown interacting proteins.

Furthermore, the role of MTXPGs in modulating cellular processes beyond nucleotide synthesis warrants deeper investigation. For instance, their impact on cellular methylation reactions, which are crucial for epigenetic regulation, is an area of growing interest. This compound can be employed in metabolomic and lipidomic studies to uncover novel metabolic shifts and signaling pathways perturbed by high intracellular concentrations of long-chain MTXPGs.

Development of Innovative Research Tools and Probes Based on Stable Isotope Labeling

The availability of stable isotope-labeled compounds like this compound is foundational for the development of advanced research tools. medchemexpress.com Future research will likely focus on creating more sophisticated probes to visualize and quantify MTXPGs at a subcellular level.

For example, the development of imaging probes incorporating stable isotopes could enable techniques like secondary ion mass spectrometry (SIMS) to map the distribution of this compound within individual cells and tissues. This would provide unprecedented insights into the sequestration of these active metabolites in specific organelles, such as lysosomes, and how this localization influences their activity and turnover. researchgate.net

Moreover, the synthesis of photoactivatable or clickable versions of this compound could allow for the covalent labeling and subsequent identification of interacting proteins in their native cellular environment. These innovative chemical biology tools would provide a more dynamic and accurate picture of the MTXPG interactome.

Research Tool/ProbeApplicationPotential Insights
Stable Isotope-Labeled Internal StandardsQuantitative mass spectrometryAccurate measurement of MTXPG levels in biological samples for pharmacokinetic/pharmacodynamic modeling.
SIMS ProbesSubcellular imagingVisualization of MTXPG distribution within cellular compartments.
Photoactivatable/Clickable ProbesIn-situ protein labelingIdentification of direct and transient protein interactions in a live-cell context.

Application of Systems Biology and Computational Modeling Approaches to Polyglutamate Dynamics

Systems biology and computational modeling are powerful tools for understanding the complex dynamics of methotrexate metabolism. nih.govresearchgate.net Pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to describe the time course of MTXPG accumulation in cells and its relationship with clinical outcomes. researchgate.net

Future research will focus on developing more comprehensive and predictive models that incorporate the enzymatic activities of folylpolyglutamate synthetase (FPGS), which synthesizes MTXPGs, and gamma-glutamyl hydrolase (GGH), which catabolizes them. plos.orgnih.gov this compound is essential for providing the precise quantitative data needed to build and validate these models.

These computational models can be used to simulate the effects of genetic polymorphisms in FPGS and GGH on MTXPG accumulation and to predict individual patient responses to methotrexate therapy. nih.gov By integrating data on enzyme kinetics, drug transport, and patient-specific factors, these models can help to optimize dosing strategies and personalize treatment. nih.govresearchgate.net

Integration of Multi-Omics Data for a Holistic Understanding of Methotrexate Polyglutamate Research

A holistic understanding of the role of methotrexate polyglutamates requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. dotmatics.com Multi-omics analysis has the potential to identify novel biomarkers and biological processes that are influenced by MTXPGs. researchgate.net

For instance, transcriptomic studies can reveal changes in gene expression profiles in response to the accumulation of this compound, providing insights into the cellular pathways that are most affected. Proteomic analyses can identify changes in protein expression and post-translational modifications, while metabolomic studies can uncover broader metabolic reprogramming.

The integration of these multi-omics datasets will be crucial for constructing comprehensive network models of methotrexate's mechanism of action. youtube.com This approach will not only enhance our understanding of how MTXPGs exert their therapeutic effects but also has the potential to identify new therapeutic targets and strategies for overcoming drug resistance.

Strategies for Targeted Modulation of Methotrexate Polyglutamate Metabolism for Research Purposes

The ability to manipulate the intracellular concentration of methotrexate polyglutamates is a powerful research tool. Future research will likely focus on developing strategies for the targeted modulation of MTXPG metabolism. This can be achieved by targeting the key enzymes involved in their synthesis and breakdown.

For example, the development of small molecule inhibitors or activators of FPGS and GGH would allow researchers to precisely control the levels of different MTXPG species within cells. nih.gov These tools would be invaluable for dissecting the specific roles of short-chain versus long-chain MTXPGs in mediating the therapeutic and toxic effects of methotrexate.

Furthermore, gene-editing technologies like CRISPR-Cas9 could be used to create cell lines with altered expression of FPGS or GGH. These cellular models would provide a clean system for studying the consequences of altered MTXPG metabolism without the off-target effects of small molecule inhibitors. By using this compound in these genetically modified systems, researchers can accurately quantify the impact of these manipulations on polyglutamate levels.

Compound/TechnologyTarget EnzymeEffect on MTXPGsResearch Application
Small Molecule InhibitorsGGHIncreaseStudying the effects of elevated long-chain MTXPGs.
Small Molecule ActivatorsGGHDecreaseInvestigating the roles of short-chain MTXPGs.
CRISPR-Cas9FPGS/GGHKnockout/KnockdownCreating cellular models of altered MTXPG metabolism.

Q & A

Q. Methodological Frameworks for Research Design

  • PICOT Framework: Define Population (e.g., cancer vs. autoimmune models), Intervention (MTX-d7 PG5 dosing), Comparison (unlabeled MTX), Outcome (Ki, AUC), and Timeframe (acute vs. chronic exposure) .
  • Data Contradiction Analysis: Use sensitivity analyses (e.g., Monte Carlo simulations) to assess robustness of conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.